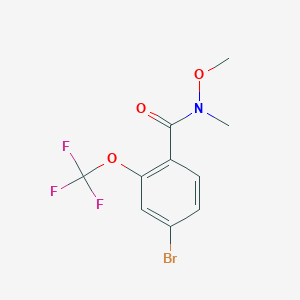
4-bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide is a chemical compound characterized by its bromine, methoxy, and trifluoromethoxy functional groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the bromination of the corresponding benzamide precursor. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various nucleophiles in the presence of a strong base.
Major Products Formed:
Bromate ion (BrO3-)
Reduced benzamide derivatives
Substituted benzamide derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and trifluoromethoxy groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules makes it a useful tool in drug discovery.
Medicine: 4-Bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide may be explored for its therapeutic potential. Its ability to interact with biological targets can lead to the development of new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 4-bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group, in particular, enhances the compound's binding affinity and selectivity towards these targets.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors involved in signal transduction.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-N-methoxy-N-methylbenzamide
2-(Trifluoromethoxy)benzamide
N-methoxy-N-methylbenzamide
Uniqueness: 4-Bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide stands out due to the presence of both bromine and trifluoromethoxy groups, which confer unique chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C10H9BrF3NO3 |
|---|---|
Molekulargewicht |
328.08 g/mol |
IUPAC-Name |
4-bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C10H9BrF3NO3/c1-15(17-2)9(16)7-4-3-6(11)5-8(7)18-10(12,13)14/h3-5H,1-2H3 |
InChI-Schlüssel |
ZLFUHYSRTDWTBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
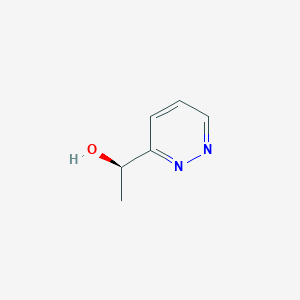
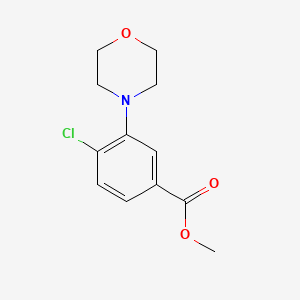
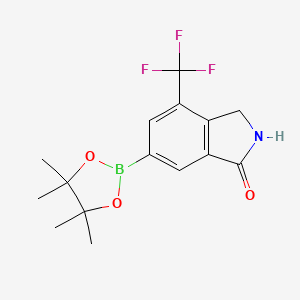
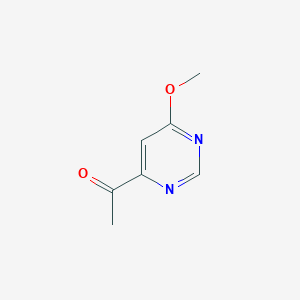
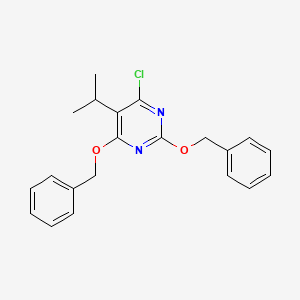
![2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)
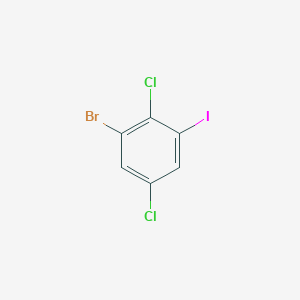



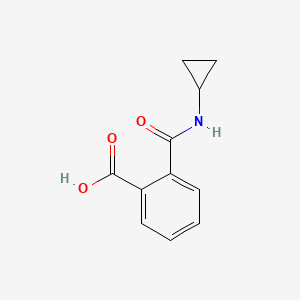
![tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B15363062.png)

